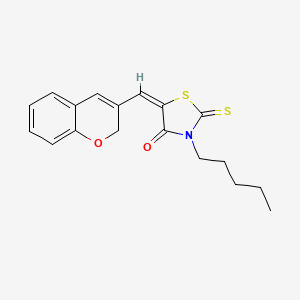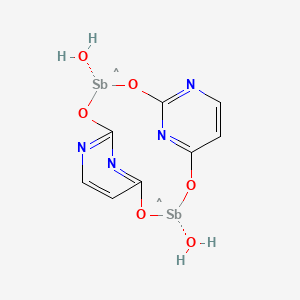
Antimonyl-2,4-dihydroxy pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimonyl-2,4-dihydroxy pyrimidine is a compound that belongs to the pyrimidine family, which is an important class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are key components in many pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimonyl-2,4-dihydroxy pyrimidine typically involves the reaction of antimony trichloride with 2,4-dihydroxy pyrimidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Antimonyl-2,4-dihydroxy pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into its corresponding reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the antimony atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and their corresponding oxides and reduced forms .
Scientific Research Applications
Antimonyl-2,4-dihydroxy pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Antimonyl-2,4-dihydroxy pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy pyrimidine: Lacks the antimony component but shares similar structural features.
Antimonyl-2,4-dihydroxy benzene: Contains antimony but differs in the aromatic ring structure.
2,4,6-Trichloropyrimidine: A chlorinated pyrimidine derivative with different reactivity and applications
Uniqueness
Antimonyl-2,4-dihydroxy pyrimidine is unique due to the presence of both antimony and the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77824-44-3 |
|---|---|
Molecular Formula |
C8H8N4O6Sb2 |
Molecular Weight |
499.69 g/mol |
InChI |
InChI=1S/2C4H4N2O2.2H2O.2Sb/c2*7-3-1-2-5-4(8)6-3;;;;/h2*1-2H,(H2,5,6,7,8);2*1H2;;/q;;;;2*+2/p-4 |
InChI Key |
XRDCKZOTHVPNKD-UHFFFAOYSA-J |
Canonical SMILES |
C1=CN=C2N=C1O[Sb]OC3=NC(=NC=C3)O[Sb]O2.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)
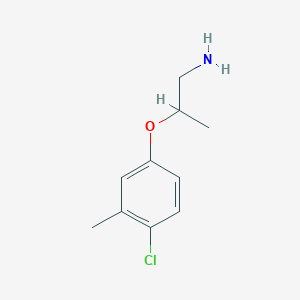
![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)

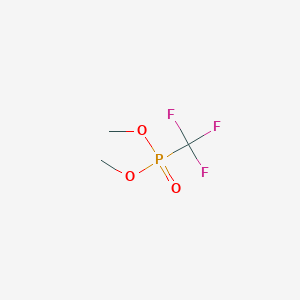
![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)
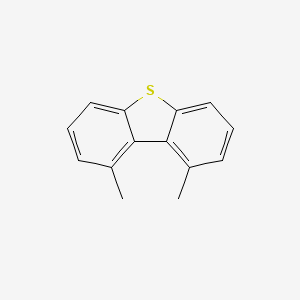

![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)
![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)
![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)

